molecular formula C16H32ClNO2 B6084887 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride

1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride

货号 B6084887
分子量: 305.9 g/mol
InChI 键: STQNVLPNLPLPDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as CPP or CPP-115, is a compound that has been studied extensively in the field of neuroscience. It is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects on neurological function.

作用机制

1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound-115 leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects on neurological function. GABA is the primary inhibitory neurotransmitter in the brain, and its increased availability has been shown to reduce seizure activity, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound-115 has a number of biochemical and physiological effects in the brain. By increasing GABA levels, it leads to increased inhibitory activity in the brain, which has been shown to reduce seizure activity and anxiety. It has also been shown to reduce addiction-related behaviors in animal models. Additionally, this compound-115 has been shown to have a neuroprotective effect in animal models of traumatic brain injury.

实验室实验的优点和局限性

One advantage of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 in lab experiments is its high selectivity for GABA-AT, which allows for targeted inhibition of this enzyme without affecting other enzymes or neurotransmitters in the brain. Additionally, this compound-115 has been shown to be well-tolerated in animal models and human subjects, which makes it a promising candidate for further clinical development. One limitation of this compound-115 is its relatively short half-life, which may limit its efficacy as a therapeutic agent.

未来方向

There are a number of potential future directions for research on 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115. One area of interest is its potential as a therapy for anxiety disorders, which has been suggested by animal studies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound-115 in humans, as well as its potential as an adjunctive therapy for refractory epilepsy. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT based on the structure of this compound-115, which could have even greater therapeutic potential.

合成方法

The synthesis of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 involves several steps, starting with the reaction of cyclohexanol with epichlorohydrin to form 1-(cyclohexyloxy)-2,3-epoxypropane. This intermediate is then reacted with 3,5-dimethylpiperidine to form the final product, which is subsequently hydrolyzed to yield this compound-115 hydrochloride.

科学研究应用

1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been the subject of numerous studies in both animal models and human subjects. It has been shown to have potential therapeutic applications in a number of neurological disorders, including epilepsy, anxiety, and addiction. In animal models, this compound-115 has been shown to increase GABA levels in the brain and reduce seizures in a dose-dependent manner. In human studies, it has been shown to be well-tolerated and to have potential as an adjunctive therapy for refractory epilepsy.

属性

IUPAC Name

1-cyclohexyloxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2.ClH/c1-13-8-14(2)10-17(9-13)11-15(18)12-19-16-6-4-3-5-7-16;/h13-16,18H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQNVLPNLPLPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2CCCCC2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。